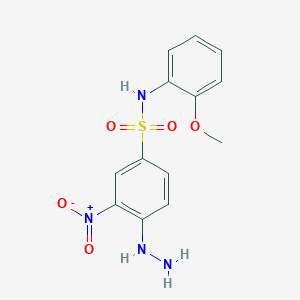![molecular formula C17H13N3 B2448302 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1286705-90-5](/img/structure/B2448302.png)
2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a naphthalene moiety attached. This compound is of significant interest due to its diverse biological and pharmaceutical activities, including antiviral, antifungal, and antitumor properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the treatment of various conditions such as cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
For instance, zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . The exact interaction of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Related compounds have been shown to inhibit the formation of ergosterol in yeast cells, which is a key component of fungal cell membranes
Pharmacokinetics
The compound’s potential toxicity was analyzed in silico, suggesting that it could be moderately toxic to humans . Further in vitro toxicity studies would be needed to understand the real-time toxic level.
Result of Action
Related compounds have demonstrated various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects
Action Environment
The synthesis of related compounds has been achieved under various conditions , suggesting that the action of this compound may also be influenced by environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with naphthalene derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the reaction of heterocyclic amines with α-bromoketones, followed by cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include one-pot tandem reactions and the use of mild, metal-free conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo-pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP and iodine in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(pyridin-2-yl)amides.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted imidazo-pyridine compounds.
Scientific Research Applications
2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine core but differ in their substitution patterns.
Imidazo[1,2-b]pyridazines: These compounds have a similar fused ring system but with different nitrogen positioning.
Indole derivatives: These compounds also exhibit diverse biological activities but have a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalene moiety, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-17-16(19-15-7-3-4-10-20(15)17)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIHWZLCUFDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Tert-butyl-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448220.png)

![4-chloro-1-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448223.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2448224.png)


![1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2448232.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2448233.png)
![N-(4-{[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2448235.png)
![benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2448236.png)



![(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2448242.png)
